molecular formula C12H11F3O2 B2897659 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid CAS No. 2229373-07-1

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

Cat. No.: B2897659
CAS No.: 2229373-07-1
M. Wt: 244.213
InChI Key: QLNYCXNPNSUVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is a high-purity chemical reagent offered for research applications. This compound features a cyclopropane ring adjacent to an acetic acid chain and a phenyl ring substituted with a trifluoromethyl group, a motif of significant interest in medicinal chemistry and biochemistry due to its potential to influence metabolic pathways . Compounds with cyclopropyl and acetic acid functional groups, such as methylene cyclopropyl acetic acid (MCPA), are known to be potent inhibitors of fatty acid β-oxidation. Research indicates that these inhibitors can deplete hepatic acetyl-CoA levels and reduce ATP stores, leading to suppressed hepatic gluconeogenesis . This mechanism makes such compounds valuable research tools for studying inborn errors of metabolism , investigating the molecular basis of hypoglycemia , and modeling metabolic disorders in experimental settings. The structural analogy to known metabolic inhibitors suggests this derivative may serve as a critical probe for exploring energy metabolism, mitochondrial function, and substrate utilization in vivo. Researchers can utilize this compound to further elucidate the complex regulation of pyruvate carboxylase flux and ketogenesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-4-2-1-3-8(9)11(5-6-11)7-10(16)17/h1-4H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYCXNPNSUVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Coupling with Phenyl Ring: The cyclopropyl group is then coupled with a phenyl ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

    Acetic Acid Functionalization: Finally, the acetic acid moiety is introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production of 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity to its targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Physicochemical Data

  • Boiling Point: Not available .
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation) .
  • Storage : Recommended at controlled room temperature .
Structural Analogues
2.1.1 2-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}acetic Acid
  • Structure : Differs by a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring.
  • Molecular Formula : C₁₂H₁₁F₃O₃.
  • Molecular Weight : 260.21 g/mol .
2.1.2 2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic Acid
  • Structure : Features a tri-fluorinated phenyl ring (3,4,5-trifluoro substitution).
  • Molecular Formula : C₁₁H₉F₃O₂.
  • Molecular Weight : 230.18 g/mol .
  • Key Difference : Enhanced fluorine content may improve metabolic stability but reduce solubility due to higher hydrophobicity.
2.1.3 Montelukast (CysLT₁ Receptor Antagonist)
  • Structure: Contains a cyclopropylacetic acid moiety integrated into a larger pharmacophore with a quinoline group and sulfonamide linker.
  • Molecular Formula: C₃₅H₃₆ClNO₃S.
  • Molecular Weight : 586.18 g/mol .
  • Key Difference : The complex structure enables selective leukotriene receptor antagonism, unlike simpler cyclopropane derivatives .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (Water)
2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid 168.11 ~2.5 Low
2-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}acetic acid 260.21 ~3.0 Very Low
2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic acid 230.18 ~2.8 Low
Montelukast 586.18 ~6.2 Poor

*LogP: Octanol-water partition coefficient (estimated using fragment-based methods).

Biological Activity

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is an organic compound notable for its unique structure, which includes a trifluoromethyl group, a cyclopropyl ring, and an acetic acid moiety. This combination imparts distinct chemical properties that have been the subject of various biological activity studies. The compound has potential applications in medicinal chemistry, particularly in the development of therapeutics targeting inflammation and microbial infections.

  • Molecular Formula : C₉H₈F₃O₂
  • Molecular Weight : 168.11 g/mol
  • CAS Number : 1368342-07-7

The biological activity of 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The structural rigidity provided by the cyclopropyl ring influences the compound's binding affinity to various targets, while the acetic acid moiety can engage in hydrogen bonding and electrostatic interactions that stabilize binding.

Anti-inflammatory Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models.

Antimicrobial Effects

The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. Its structural characteristics allow it to interact with bacterial cell membranes effectively, leading to disruption and cell death.

Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal examined the anti-inflammatory effects of various trifluoromethyl-containing compounds, including derivatives of 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated models compared to controls, suggesting a potent anti-inflammatory action (source: ).

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that the trifluoromethyl group enhances antimicrobial potency, with minimum inhibitory concentrations (MIC) significantly lower than those of non-fluorinated analogs (source: ).

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acidStructureAnti-inflammatory, Antimicrobial
2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}ethanolStructureModerate anti-inflammatory
2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}propanoic acidStructureAntimicrobial activity

Q & A

Basic: What are the optimized synthetic routes for 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid?

Methodological Answer:
The synthesis involves cyclopropane ring formation via transition-metal-catalyzed cross-coupling reactions. A key strategy includes:

  • Suzuki-Miyaura Coupling : Reacting a trifluoromethylphenylboronic acid with a cyclopropane precursor (e.g., bromocyclopropane derivatives) under palladium catalysis .
  • Post-Functionalization : Subsequent oxidation or hydrolysis to introduce the acetic acid moiety. For example, alkylation of the cyclopropane intermediate with a bromoacetic acid derivative.
  • Purification : Use reversed-phase HPLC to isolate the product with >98% purity, as validated in analogous fluorinated compounds .

Basic: How can the structure of this compound be rigorously characterized?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify cyclopropane protons (δ 1.2–2.0 ppm, split into multiplets due to ring strain).
    • ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm, singlet) .
  • X-Ray Crystallography : Resolve the cyclopropane-phenyl dihedral angle (e.g., as seen in VQ6, a structurally related cyclopropane derivative ).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₁F₃O₂) with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Methodological Answer:
Focus on modifying substituents and analyzing pharmacological outputs:

  • Analog Synthesis : Replace the trifluoromethyl group with Cl, CF₂H, or NO₂ to assess electronic effects on target binding .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms using fluorometric assays.
    • Cellular Uptake : Measure intracellular concentrations via LC-MS in HEK293 or HepG2 cell lines .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or GABA receptors .

Advanced: How can contradictory data on its metabolic stability be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or species-specific metabolism:

  • In Vitro vs. In Vivo Comparisons :
    • Microsomal Stability Assays : Use human liver microsomes (HLMs) with NADPH cofactor to quantify half-life (t₁/₂). Compare with rodent microsomes .
    • Isotope-Labeling : Synthesize a ¹³C-labeled analog to track metabolic pathways via LC-MS/MS.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • Purity Assessment :
    • HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor impurities (<0.5% area).
    • Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) .
  • Storage Conditions : Store at -20°C under argon to prevent cyclopropane ring opening or acid degradation .

Advanced: How to address discrepancies in its solubility across experimental models?

Methodological Answer:
Discrepancies may stem from solvent choice or pH effects:

  • pH-Dependent Solubility : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using shake-flask methods.
  • Co-Solvent Optimization : Test DMSO, PEG-400, or cyclodextrin-based formulations for in vivo studies .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers to differentiate true solubility from colloidal dispersion .

Advanced: What strategies validate its target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Synthesize a probe with a diazirine or benzophenone moiety to crosslink with target proteins.
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts in lysates treated with the compound .
  • Knockdown/Overexpression Models : Use CRISPR/Cas9 to modulate putative targets (e.g., COX-2) and assess functional rescue .

Basic: How to troubleshoot low yields in cyclopropane ring formation?

Methodological Answer:
Optimize reaction parameters:

  • Catalyst Screening : Test Pd(PPh₃)₄, NiCl₂(dppe), or Grubbs catalysts for ring-closing metathesis .
  • Solvent Effects : Use THF or DMF to stabilize transition states.
  • Temperature Control : Maintain -10°C to 25°C to minimize side reactions (e.g., ring-opening) .

Advanced: How does the trifluoromethyl group influence its pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity : Measure logP (e.g., shake-flask method) to correlate with membrane permeability. The CF₃ group increases logP by ~0.5–1.0 units .
  • Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism, as shown in hepatic microsomal assays .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify binding to albumin (typically >90% for fluorinated aromatics) .

Advanced: How to resolve NMR signal overlap in cyclopropane derivatives?

Methodological Answer:

  • 2D NMR Techniques :
    • COSY : Resolve coupled cyclopropane protons.
    • NOESY : Confirm spatial proximity between phenyl and cyclopropane groups.
  • Variable Temperature NMR : Raise temperature to 40°C to reduce splitting caused by ring strain .

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